Tetrabutylammonium methanesulfonate

Catalog No.
S1909927
CAS No.
65411-49-6
M.F
C17H39NO3S
M. Wt
337.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium methanesulfonate

CAS Number

65411-49-6

Product Name

Tetrabutylammonium methanesulfonate

IUPAC Name

methanesulfonate;tetrabutylazanium

Molecular Formula

C17H39NO3S

Molecular Weight

337.6 g/mol

InChI

InChI=1S/C16H36N.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

XHYYGJAYKIYARQ-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-]

Ionic Liquid Properties

  • Organic Solvent Substitute: TBAMs is classified as an ionic liquid, a type of salt with a liquid melting point. This property makes it a valuable solvent in research, particularly for reactions that require non-aqueous environments. Due to its low volatility and high thermal stability, TBAMs can be used in reactions involving sensitive or volatile organic compounds without significant evaporation [, ].
  • Electrolyte in Electrochemical Studies: TBAMs can act as an electrolyte in electrochemical applications. Its ionic nature allows it to conduct electricity, making it suitable for studies involving batteries, fuel cells, and electrodeposition [, ].

Facilitator in Organic Synthesis

  • Catalyst or Reaction Medium: Due to its ability to dissolve a wide range of organic compounds, TBAMs can be used as a reaction medium or even a catalyst in certain organic synthesis processes. It can promote reactions by influencing reaction rates and selectivities [, ].

Tetrabutylammonium methanesulfonate is a quaternary ammonium compound with the chemical formula C17H39NO3SC_{17}H_{39}NO_3S and a molecular weight of approximately 337.56 g/mol. It appears as a fine white, crystalline, hygroscopic powder that is soluble in water. This compound is recognized for its surfactant properties and is classified as a hazardous substance due to its potential toxicity and irritative effects on skin and eyes .

, particularly in organic synthesis. It acts as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases, such as organic solvents and aqueous solutions. This property is crucial in reactions involving nucleophilic substitutions and condensation reactions involving alcohols and carboxylic acids .

Additionally, it can undergo hydrolysis under specific conditions, leading to the formation of tetrabutylammonium hydroxide and methanesulfonic acid. The presence of this compound in reaction mixtures can enhance reaction rates and yields by improving reactant solubility .

The synthesis of tetrabutylammonium methanesulfonate typically involves the reaction of tetrabutylammonium hydroxide with methanesulfonic acid. The general reaction can be represented as follows:

Tetrabutylammonium hydroxide+Methanesulfonic acidTetrabutylammonium methanesulfonate+Water\text{Tetrabutylammonium hydroxide}+\text{Methanesulfonic acid}\rightarrow \text{Tetrabutylammonium methanesulfonate}+\text{Water}

This method yields tetrabutylammonium methanesulfonate in high purity. Other methods may include ion exchange processes or the use of other quaternary ammonium compounds as starting materials .

Tetrabutylammonium methanesulfonate has diverse applications across various fields:

  • Organic Synthesis: Used as a phase transfer catalyst in nucleophilic substitutions and condensation reactions.
  • Biological Research: Employed in microbiological studies due to its antibacterial properties.
  • Analytical Chemistry: Utilized in chromatographic techniques for separating compounds.
  • Industrial Processes: Acts as a surfactant in formulations for cleaning products and detergents .

Studies on the interactions of tetrabutylammonium methanesulfonate with biological systems indicate its potential effects on cell membranes. The compound's ability to disrupt lipid bilayers can lead to altered permeability, affecting cellular functions. This property makes it a valuable tool in pharmacological research but also raises concerns regarding its toxicity .

Several compounds share structural similarities with tetrabutylammonium methanesulfonate, particularly within the class of quaternary ammonium compounds. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Tetradecyltrimethylammonium bromideC${17}$H${38}$BrNLonger alkyl chain; used as an antimicrobial agent
Benzalkonium chlorideC${22}$H${38}$ClNCommon disinfectant; effective against bacteria
Cetyltrimethylammonium bromideC${19}$H${42}$BrNUsed in personal care products; emulsifying agent

Uniqueness: Tetrabutylammonium methanesulfonate stands out due to its specific solubility characteristics and effectiveness as a phase transfer catalyst, making it particularly useful in organic synthesis compared to other quaternary ammonium compounds that may not exhibit similar catalytic behavior .

Other CAS

65411-49-6

Dates

Modify: 2023-08-16

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